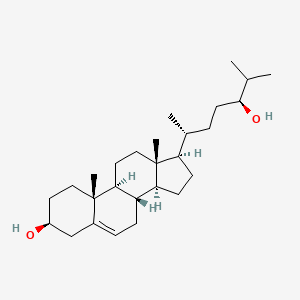

24(S)-hydroxycholesterol

描述

脑固醇,也称为24S-羟基胆固醇,是一种由胆固醇衍生的氧化型胆固醇。它于1953年首次被发现,主要存在于大脑中。 该化合物在维持中枢神经系统内胆固醇稳态方面发挥着至关重要的作用,通过促进脑部多余胆固醇的清除 .

准备方法

合成路线和反应条件: 脑固醇是通过在碳-24位发生羟基化反应从胆固醇合成的。 该反应由胆固醇24-羟化酶(CYP46A1)催化,需要NADPH和氧气 . 反应条件通常包括细胞色素P-450的存在,它促进羟基化过程 .

工业生产方法: 虽然脑固醇的工业生产方法没有得到广泛的记录,但使用CYP46A1从胆固醇合成仍然是主要方法。 未来生物技术领域的进步可能通过微生物或酶促过程实现大规模生产 .

化学反应分析

反应类型: 脑固醇会经历几种类型的化学反应,包括:

还原: 还原反应可以在特定条件下将脑固醇转化回胆固醇。

取代: 脑固醇中的羟基可以通过化学反应被其他官能团取代。

常用试剂和条件:

氧化: 常用试剂包括分子氧和NADPH,细胞色素P-450充当催化剂.

还原: 可以在受控条件下使用硼氢化钠等还原剂。

取代: 各种试剂,包括卤素和酸,可以促进取代反应。

主要产物:

氧化: 胆汁酸和其他氧化型胆固醇.

还原: 胆固醇。

取代: 具有修饰官能团的衍生物。

科学研究应用

Role in Neurodegenerative Diseases

24(S)-hydroxycholesterol is involved in cholesterol metabolism within the central nervous system and has been associated with various neurodegenerative conditions, including Alzheimer's disease. Research indicates that elevated levels of this compound are found in patients with early-onset Alzheimer's disease and vascular dementia compared to healthy controls. For instance, a study demonstrated that treatment with high doses of simvastatin significantly reduced plasma concentrations of this compound, suggesting a link between cholesterol metabolism and neurodegeneration .

Case Study: Simvastatin Treatment

- Objective : To assess the effects of simvastatin on plasma this compound levels.

- Design : A 24-week prospective trial involving 18 patients with hypercholesterolemia.

- Results : Plasma this compound levels decreased by approximately 45% after six weeks and continued to decline over the study period .

Modulation of Neuronal Signaling

Recent studies have highlighted the role of this compound as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs). This modulation is crucial for synaptic plasticity and cognitive functions. For example, this compound enhances long-term potentiation in hippocampal neurons and may reverse deficits caused by NMDAR antagonists .

Data Table: Effects on NMDAR Function

| Concentration (µM) | Effect on NMDAR EPSCs |

|---|---|

| Submicromolar | Potentiation observed |

| ≥10 | No significant effect |

Biomarker Potential

Given its origin from brain cholesterol turnover, this compound serves as a promising biomarker for psychiatric and neurological disorders. Research has indicated that plasma concentrations of this metabolite correlate with brain structural changes in conditions such as schizophrenia .

Case Study: Schizophrenia Biomarker

- Objective : To evaluate plasma levels of this compound in schizophrenia patients.

- Findings : No significant differences were found between patients and healthy controls; however, variations were noted based on age and disease severity .

Mechanisms of Neurotoxicity

While this compound plays essential roles in neuronal function, it can also induce neurotoxicity under certain conditions. Studies have shown that esterification of this compound leads to endoplasmic reticulum dysfunction and cell death via unfolded protein response signaling pathways .

Data Table: Effects of Esterification

| Treatment | Outcome |

|---|---|

| 50 µM 24S-OHC | Induced IRE1α phosphorylation |

| ACAT1 Inhibition | Reduced cell death |

Therapeutic Implications

The dual nature of this compound—acting as both a signaling molecule and a potential neurotoxin—opens avenues for therapeutic interventions. Synthetic analogs that mimic its positive effects on NMDARs may provide novel treatment strategies for cognitive deficits associated with various neurological disorders .

作用机制

脑固醇主要通过其在胆固醇稳态中的作用发挥其作用。 CYP46A1酶催化胆固醇转化为脑固醇,然后脑固醇可以穿过血脑屏障并在肝脏中代谢 . 这一过程有助于维持脑部胆固醇平衡。 此外,脑固醇作为肝X受体的激动剂,调节参与胆固醇和脂肪酸代谢的基因表达 .

类似化合物:

胆固醇: 脑固醇的前体,参与各种生物过程。

25-羟基胆固醇: 另一种具有类似性质但生物学作用不同的氧化型胆固醇。

7-酮胆固醇: 一种参与炎症过程的氧化型胆固醇。

脑固醇的独特性: 脑固醇的独特性在于其在脑部胆固醇稳态中的特定作用,以及其能够穿过血脑屏障。 它参与神经退行性疾病并作为治疗靶点的潜力使其与其他氧化型胆固醇区分开来 .

相似化合物的比较

Cholesterol: The precursor to cerebrosterol, involved in various biological processes.

25-Hydroxycholesterol: Another oxysterol with similar properties but different biological roles.

7-Ketocholesterol: An oxysterol involved in inflammatory processes.

Uniqueness of Cerebrosterol: Cerebrosterol is unique due to its specific role in the brain’s cholesterol homeostasis and its ability to cross the blood-brain barrier. Its involvement in neurodegenerative diseases and potential as a therapeutic target further distinguishes it from other oxysterols .

生物活性

24(S)-hydroxycholesterol (24S-HC) is a significant metabolite of cholesterol, primarily synthesized in the brain. It plays a crucial role in cholesterol homeostasis and has been implicated in various neurological functions and disorders. This article explores the biological activities of 24S-HC, focusing on its effects on neuronal signaling, neurotoxicity, and potential implications for neurodegenerative diseases.

Synthesis and Metabolism

24S-HC is produced from cholesterol through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), predominantly located in neurons. This conversion is essential for the elimination of excess cholesterol from the central nervous system (CNS) and is a key pathway for maintaining brain cholesterol levels . Once synthesized, 24S-HC can cross the blood-brain barrier more readily than cholesterol itself, allowing it to exert effects both within the CNS and peripherally .

Modulation of Neuronal Signaling

Research indicates that 24S-HC acts as a positive modulator of N-methyl-D-aspartate receptors (NMDARs). This modulation enhances synaptic plasticity, which is vital for learning and memory processes. Studies have shown that 24S-HC can potentiate NMDAR function through mechanisms distinct from other known lipophilic modulators .

- Table 1: Effects of 24S-HC on NMDAR Function

| Study | Effect on NMDAR | Mechanism |

|---|---|---|

| Paul et al. (2013) | Potentiation observed | Distinct from other modulators |

| Linsenbardt et al. (2014) | Antagonistic effects with 25-HC | Non-competitive mechanism |

Neurotoxicity and Endoplasmic Reticulum Stress

While 24S-HC has beneficial roles, its accumulation can lead to neurotoxicity. In human neuroblastoma SH-SY5Y cells, esterification of 24S-HC by acyl-CoA:cholesterol acyltransferase 1 (ACAT1) disrupts endoplasmic reticulum (ER) integrity, triggering an unfolded protein response (UPR) that favors cell death over survival. This suggests that while 24S-HC is vital for cholesterol homeostasis, its dysregulation can contribute to neurodegenerative processes .

Implications in Neurodegenerative Diseases

Elevated levels of 24S-HC have been associated with Alzheimer's disease (AD) and other forms of dementia. In patients with early-stage AD, plasma concentrations of 24S-HC are significantly higher compared to healthy controls. This correlation suggests that 24S-HC may serve as a biomarker for disease progression and severity .

- Case Study: Simvastatin Treatment

A clinical trial involving high-dose simvastatin demonstrated a significant reduction in plasma levels of 24S-HC among patients with hypercholesterolemia. After 24 weeks of treatment, plasma concentrations decreased by approximately 53%, indicating that statins may influence brain cholesterol metabolism and potentially mitigate AD progression by lowering 24S-HC levels .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-XWXSNNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313419 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-73-7 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47IMW63S3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。